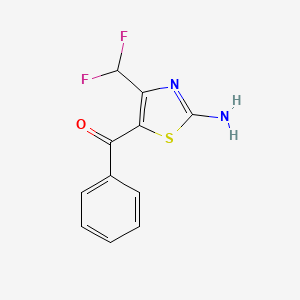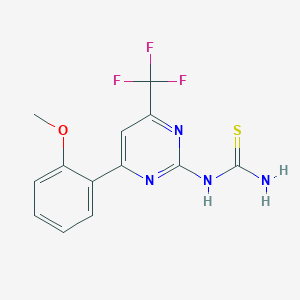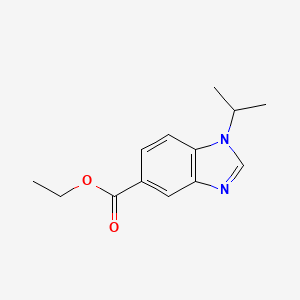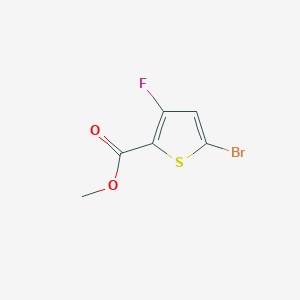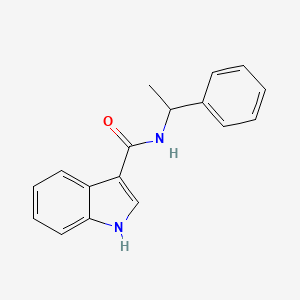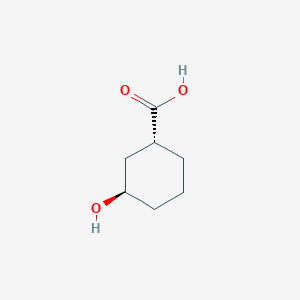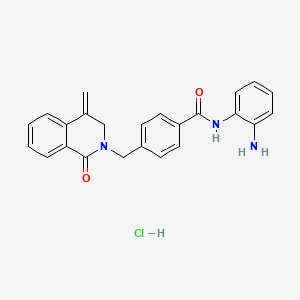
MI-192
説明
MI-192, also known as this compound, is a useful research compound. Its molecular formula is C24H22ClN3O2 and its molecular weight is 419.9 g/mol. The purity is usually 95%.
The exact mass of the compound N-(2-Aminophenyl)-4-[(4-methylidene-1-oxo-3H-isoquinolin-2-yl)methyl]benzamide;hydrochloride is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Benzamides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Isoquinoline Alkaloids and Their Pharmacological Importance
Isoquinoline derivatives, including those related to the compound , have been recognized for their significant pharmacological and biological properties. These compounds, stemming from natural sources, have shown potential in anticancer, antimicrobial, and various other therapeutic applications. The review by Bhadra and Kumar (2012) highlights the interaction of isoquinoline alkaloids with nucleic acids, providing a foundation for drug design aimed at exploiting these interactions for therapeutic benefits. The study emphasizes the need for further research to elucidate the molecular mechanisms and specificity of binding, which could facilitate the development of novel central nervous system (CNS) acting drugs and other therapeutic agents (Bhadra & Kumar, 2012).
GluN2B-selective NMDA Receptor Antagonists
Liu et al. (2020) provide a comprehensive review of GluN2B-selective N-methyl-D-aspartate (NMDA) receptor antagonists, a category relevant to the pharmacological actions of isoquinoline derivatives. The review classifies these antagonists into prototypical and atypical categories, with further subdivisions based on their chemical structures, such as amidine derivatives, 4-aminoquinolines, and others. This detailed analysis includes structure-activity relationships (SAR), pharmacology, and therapeutic potentials, highlighting the role of these compounds in addressing CNS disorders. This body of work suggests that modifications to the isoquinoline scaffold could yield potent NMDA receptor antagonists with specific clinical applications (Liu et al., 2020).
Chloroquine-containing Compounds
Njaria et al. (2015) review the patent landscape over the last five years for chloroquine (CQ) and its derivatives/compositions, including those with structural similarities to the compound . Despite CQ's historical antimalarial use, its biochemical properties have prompted research into its repurposing for managing various diseases. The review underscores the potential of CQ-based compounds in therapeutic applications beyond malaria, including cancer therapy, where they could act synergistically in combination chemotherapy. This work implies that structural analogs of CQ, possibly including N-(2-Aminophenyl)-4-[(4-methylidene-1-oxo-3H-isoquinolin-2-yl)methyl]benzamide hydrochloride, could be explored for similar repurposing efforts (Njaria et al., 2015).
特性
IUPAC Name |
N-(2-aminophenyl)-4-[(4-methylidene-1-oxo-3H-isoquinolin-2-yl)methyl]benzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O2.ClH/c1-16-14-27(24(29)20-7-3-2-6-19(16)20)15-17-10-12-18(13-11-17)23(28)26-22-9-5-4-8-21(22)25;/h2-13H,1,14-15,25H2,(H,26,28);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVADSDTWWMTESY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CN(C(=O)C2=CC=CC=C12)CC3=CC=C(C=C3)C(=O)NC4=CC=CC=C4N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(4aR,7aS)-Octahydrocyclopenta[b]morpholine](/img/structure/B3111137.png)
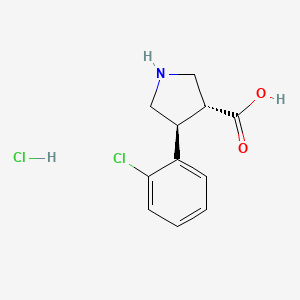
![(3aR,6aS)-Hexahydropyrrolo[3,4-c]pyrrol-1(2H)-one hydrochloride](/img/structure/B3111143.png)

![Methyl 5-oxo-1-[(1R)-1-phenylethyl]pyrrolidine-3-carboxylate](/img/structure/B3111156.png)


![6-Bromo-2-(cbz-amino)imidazo[1,2-A]pyridine](/img/structure/B3111177.png)
